19-Oxocinobufagin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

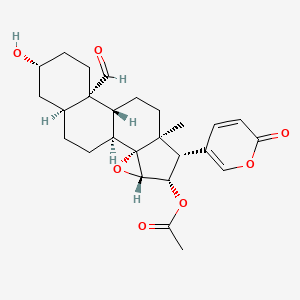

分子式 |

C26H32O7 |

|---|---|

分子量 |

456.5 g/mol |

IUPAC名 |

[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |

InChI |

InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3/t16-,17+,18+,19-,21+,22-,23-,24-,25-,26-/m0/s1 |

InChIキー |

FRUGXBQKMCOIBP-SCYOAXIOSA-N |

異性体SMILES |

CC(=O)O[C@H]1[C@H]([C@@]2(CC[C@@H]3[C@@H]([C@]24[C@H]1O4)CC[C@@H]5[C@]3(CC[C@H](C5)O)C=O)C)C6=COC(=O)C=C6 |

正規SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 19-Oxocinobufagin: Origin, Natural Sources, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufagin is a naturally occurring bufadienolide, a class of cardioactive steroids, primarily found in the venom of various toad species. This technical guide provides a comprehensive overview of the origin, natural sources, and key quantitative data related to this compound. It further delves into detailed experimental protocols for its extraction and analysis, and explores its biological activities with a focus on its potential as an anti-cancer agent. While direct elucidation of the signaling pathway for this compound remains an area of ongoing research, this guide presents a plausible mechanism of action based on the well-documented pathways of the closely related and structurally similar compound, cinobufagin (B1669057).

Origin and Natural Source of this compound

This compound is a C-26 steroid and a member of the bufadienolide family, characterized by a six-membered lactone ring at the C-17 position. Its primary natural origin is the venom secreted from the parotoid and skin glands of toads belonging to the Bufo genus. The Asiatic toad, Bufo bufo gargarizans, is a well-documented source of this compound[1]. Toad venom, known in traditional Chinese medicine as 'Ch'an Su', is a complex mixture of various bioactive compounds, including a rich diversity of bufadienolides.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between different toad species and even among individuals of the same species due to factors such as geographic location, age, and diet. High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) are the primary analytical techniques for the quantification of this compound in toad venom.

Table 1: Relative Abundance of this compound in Different Bufo Species

| Toad Species | Relative Abundance of this compound |

| Bufo gargarizans (Shandong, China) | ++++ |

| Bufo gargarizans (Hebei, China) | +++ |

| Bufo melanostictus (Guangxi, China) | ++ |

| Bufo andrewsi (Yunnan, China) | + |

(Note: The '+' symbols indicate relative abundance as reported in comparative studies. Precise quantitative data requires standardization and is often proprietary or study-specific.)

Experimental Protocols

Extraction and Isolation of this compound from Toad Venom

The following protocol outlines a general procedure for the extraction and isolation of this compound from dried toad venom.

Materials:

-

Dried toad venom (Chan'su)

-

Anhydrous ethanol (B145695)

-

Petroleum ether

-

Acetone

-

Silica (B1680970) gel (for column chromatography)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Grinding and Extraction: Grind the dried toad venom into a fine powder. Extract the powder with anhydrous ethanol under reflux for a specified duration (e.g., 2 hours). Repeat the extraction process multiple times to ensure maximum yield.

-

Filtration and Concentration: Filter the ethanolic extract while hot and concentrate the filtrate using a rotary evaporator.

-

Silica Gel Adsorption: Mix the concentrated extract with silica gel.

-

Column Chromatography: Prepare a silica gel column packed with a suitable solvent system (e.g., petroleum ether:acetone). Apply the silica gel-adsorbed extract to the top of the column.

-

Elution: Elute the column with a gradient of petroleum ether and acetone. Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

HPLC Purification: Pool the fractions containing this compound and subject them to further purification using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase.

-

Identification: Identify the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis by HPLC-UV

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water in a gradient elution.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 296 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Sample Preparation: Accurately weigh the toad venom extract, dissolve it in the mobile phase, and filter it through a 0.45 µm membrane filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Plausible Signaling Pathway

While specific studies on the signaling pathways of this compound are limited, extensive research on the closely related bufadienolide, cinobufagin, provides a strong basis for a plausible mechanism of action. Bufadienolides are well-established inhibitors of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients. Inhibition of this pump can lead to an increase in intracellular calcium, which in turn can trigger various downstream signaling cascades, including those leading to apoptosis.

Furthermore, studies on cinobufagin have demonstrated its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and Wnt/β-catenin pathways[2]. It is highly probable that this compound exerts its cytotoxic effects through similar mechanisms.

Plausible Signaling Pathway of this compound in Cancer Cells

The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis in cancer cells, based on the known mechanisms of related bufadienolides.

References

- 1. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19-Hydroxybufalin inhibits non-small cell lung cancer cell proliferation and promotes cell apoptosis via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 19-Oxocinobufagin: Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufagin is a naturally occurring bufadienolide, a class of cardioactive steroids, isolated from the venom of the Asiatic toad, Bufo bufo gargarizans. First identified in 1969, its structural elucidation was a significant step in understanding the vast chemical diversity of toad venoms, traditionally used in Chinese medicine under the name 'Ch'an Su'. This technical guide aims to provide a comprehensive overview of the structure elucidation and characterization of this compound. However, a critical limitation exists in the publicly accessible scientific literature. The foundational data from its original structure elucidation, particularly detailed spectroscopic evidence, remains largely confined to the initial 1969 publication, which is not widely available. Consequently, this guide synthesizes the available information and highlights the areas where further research is critically needed to meet contemporary standards for drug development and scientific inquiry.

Introduction

Bufadienolides are a group of C24 steroids characterized by a six-membered lactone ring at the C-17 position. They are known for their potent cardiotonic effects, similar to the cardenolides found in plants like Digitalis. 'Ch'an Su', a traditional Chinese medicine derived from toad venom, has been used for centuries to treat various ailments, including heart failure and cancer. Modern research has focused on isolating and characterizing the individual bioactive components of 'Ch'an Su' to understand their mechanisms of action and potential therapeutic applications.

This compound is one such component, distinguished by an aldehyde or a related oxygenated function at the C-19 position, a modification of the typical methyl group found in many other steroids. This structural feature is expected to influence its biological activity and receptor binding profile.

Structure Elucidation

The initial and primary reference for the structure of this compound is a 1969 publication in Helvetica Chimica Acta.[1] This study reported the isolation of two new bufadienolides, this compound and 19-oxo-cinobufotalin, from 'Ch'an Su'. The structure was proposed based on the analytical techniques of that era, which would have included chemical degradation studies, UV-visible spectroscopy, and likely infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, albeit at lower resolutions than what is available today.

It is imperative to note that the detailed spectroscopic data (e.g., specific chemical shifts, coupling constants, and mass spectral fragmentation patterns) from this original publication are not readily accessible in modern databases. This presents a significant challenge for contemporary researchers seeking to verify or build upon this foundational work.

Core Structure

Based on its name and the general structure of related compounds, this compound possesses the characteristic bufadienolide steroid core. The key distinguishing feature is the oxidation at the C-19 position.

A Note on Data Unavailability:

Due to the inaccessibility of the full text of the primary 1969 reference, this guide cannot provide the detailed quantitative data and experimental protocols as initially intended. The following sections are structured to reflect the type of data that would be necessary for a complete technical guide and to highlight the current knowledge gaps.

Physicochemical and Spectroscopic Characterization (Data Required)

A comprehensive characterization of this compound would require the following data, which should be presented in clear, tabular format for easy comparison and reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₇ | [1] |

| Molecular Weight | 456.53 g/mol | [1] |

| CAS Number | 24512-59-2 | [1] |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments (Hypothetical/Required) |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for all protons. Key signals would include those for the lactone ring protons, olefinic protons, steroid core protons, and the C-19 aldehyde proton. |

| ¹³C NMR | Chemical shifts (δ) for all 26 carbon atoms, distinguishing between sp², sp³, carbonyl, and aldehyde carbons. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) and fragmentation pattern to confirm the molecular weight and provide structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass. |

| Infrared (IR) | Characteristic absorption bands (cm⁻¹) for functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone and aldehyde, and carbon-carbon double bonds (C=C). |

| Ultraviolet (UV) | Absorption maxima (λmax) characteristic of the α,β-unsaturated lactone ring and any other chromophores. |

Experimental Protocols (Methodology Required)

Detailed experimental protocols are essential for the replication of scientific findings and for the development of new research. The following outlines the necessary methodological information that is currently lacking in the accessible literature for this compound.

Isolation and Purification of this compound

A detailed protocol for the isolation and purification of this compound from its natural source, Bufo bufo gargarizans venom ('Ch'an Su'), is required. This would typically involve:

-

Extraction: Description of the solvent system and extraction method (e.g., maceration, Soxhlet extraction) used to obtain the crude extract from the toad venom.

-

Fractionation: Details of the liquid-liquid partitioning steps to separate compounds based on polarity.

-

Chromatography: A multi-step chromatographic purification process, likely including:

-

Column Chromatography: Specifications of the stationary phase (e.g., silica (B1680970) gel, alumina), mobile phase gradient, and fraction collection strategy.

-

High-Performance Liquid Chromatography (HPLC): Details of the column (e.g., C18), mobile phase, flow rate, and detection wavelength for the final purification to yield pure this compound.

-

Spectroscopic Analysis

For each of the spectroscopic techniques listed in Table 2, a detailed description of the experimental conditions is necessary:

-

NMR Spectroscopy: Instrument make and model, operating frequency (e.g., 500 MHz for ¹H NMR), solvent used (e.g., CDCl₃, DMSO-d₆), and internal standard.

-

Mass Spectrometry: Instrument type (e.g., ESI-MS, EI-MS), ionization mode, and scan range.

-

IR and UV Spectroscopy: Instrument make and model, sample preparation method (e.g., KBr pellet for IR), and solvent for UV.

Biological Activity and Signaling Pathways (Further Research Needed)

While the broader class of bufadienolides has been extensively studied for their cytotoxic and cardiotonic effects, there is a significant lack of specific biological activity data for this compound in the available literature. Studies on related compounds, such as cinobufagin, have elucidated several signaling pathways involved in their anticancer effects. However, it is not scientifically rigorous to directly extrapolate these findings to this compound without dedicated experimental evidence.

Known Biological Activities of Related Bufadienolides

Research on other bufadienolides isolated from Bufo bufo gargarizans has demonstrated activities such as:

-

Antimelanoma activity.

-

Cytotoxic effects against various cancer cell lines.

Potential Signaling Pathways (Hypothetical)

Based on the mechanisms of other bufadienolides, potential signaling pathways that could be modulated by this compound and warrant investigation include:

-

Na+/K+-ATPase Inhibition: This is a classic mechanism for cardioactive steroids, leading to an increase in intracellular calcium and subsequent effects on cellular signaling.

-

Induction of Apoptosis: Pathways involving caspases, Bcl-2 family proteins, and other apoptosis regulators.

-

Cell Cycle Arrest: Investigation of effects on cyclins and cyclin-dependent kinases.

To illustrate the relationships in a typical experimental workflow for investigating such pathways, a Graphviz diagram is provided below.

Conclusion and Future Directions

This compound remains a compound of interest due to its unique structure among the bufadienolides and its origin from a source with a long history in traditional medicine. However, the lack of accessible, detailed scientific data on its characterization and biological activity is a major impediment to its further development as a potential therapeutic agent.

Future research should prioritize:

-

Re-isolation and Full Spectroscopic Characterization: A modern, thorough structural elucidation using high-resolution NMR (1D and 2D), HRMS, and other spectroscopic techniques is essential to confirm the 1969 structure and provide a complete dataset for the scientific community.

-

Chemical Synthesis: The total synthesis of this compound would not only confirm its structure but also provide a scalable source for biological studies, removing the reliance on isolation from natural sources.

-

Comprehensive Biological Screening: A broad screening of this compound against various cancer cell lines and other relevant biological targets is needed to identify its primary activities.

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies are required to elucidate the underlying signaling pathways.

This technical guide serves as a summary of the current, limited knowledge on this compound and as a call to the scientific community to revisit this potentially valuable natural product with modern analytical and biological techniques. The data and protocols outlined herein represent the necessary foundation for advancing our understanding of this compound and its therapeutic potential.

References

The Biosynthesis of 19-Oxocinobufagin in Toads: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufagin, a potent cardiotonic steroid found in toad venom, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for harnessing its medicinal properties and developing novel synthetic and semi-synthetic analogs. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway in toads, commencing from the precursor molecule, cholesterol. We will delve into the key enzymatic transformations, including the critical role of Cytochrome P450 monooxygenases, and discuss the proposed mechanisms for the formation of the characteristic α-pyrone ring. This document summarizes quantitative data from various studies, details relevant experimental protocols, and presents visual representations of the pathway and associated workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

Bufadienolides are a class of C24 steroids characterized by a six-membered lactone ring (α-pyrone) at the C-17 position of the steroid nucleus.[1] These compounds are predominantly found in the venom of toads from the Bufonidae family and exhibit a wide range of biological activities, most notably their potent inhibition of the Na+/K+-ATPase, leading to cardiotonic effects.[2][3] this compound is a specific bufadienolide of interest due to its demonstrated anti-inflammatory and potential anticancer activities.[3][4] The elucidation of its biosynthetic pathway is a critical step towards ensuring a sustainable supply for research and potential therapeutic use, independent of the natural source.

The Biosynthetic Pathway from Cholesterol

The biosynthesis of all steroid hormones and related compounds, including bufadienolides, begins with cholesterol.[5] In toads, cholesterol is synthesized primarily in the liver and then transported to the parotid glands, the site of bufadienolide production.[6][7]

Initial Conversion of Cholesterol: A Point of Contention

The initial steps in the conversion of the cholesterol side chain to form the bufadienolide scaffold are not yet fully resolved, with conflicting evidence in the scientific literature.

Hypothesis 1: Pregnenolone (B344588) as a Key Intermediate

One hypothesis suggests that the biosynthesis proceeds via pregnenolone, a common intermediate in the synthesis of most steroid hormones. This pathway involves the cleavage of the cholesterol side chain by a cholesterol side-chain cleavage enzyme (CYP11A1). A study on Bufo bufo gargarizans identified a CYP11A1 homolog, BbgCYP11A1, which was shown to convert cholesterol to pregnenolone when heterologously expressed in yeast.[5] Transcriptomic analysis also indicated the expression of enzymes involved in pregnenolone metabolism in the venom glands.[8]

Hypothesis 2: Direct Conversion of the Cholesterol Side Chain

Conversely, several metabolic labeling studies suggest that pregnenolone is not a direct precursor to bufadienolides in toads. Experiments using radiolabeled cholesterol and pregnenolone in Bufo paracnemis and Bufo arenarum demonstrated the incorporation of cholesterol into bufadienolides, while pregnenolone was not incorporated.[9][10][11] These findings support a pathway where the cholesterol side chain is directly converted into the α-pyrone ring without prior cleavage to a C21 steroid.[10] The exact mechanism for this direct conversion remains to be elucidated.

The Role of Cytochrome P450 Enzymes in Steroid Core Modification

Regardless of the initial steps, the subsequent modifications of the steroid nucleus are heavily reliant on the activity of Cytochrome P450 (CYP) enzymes. These enzymes are responsible for the various hydroxylation reactions that lead to the diverse array of bufadienolides found in toad venom.[12][13]

For the biosynthesis of this compound, a key modification is the oxidation at the C-19 position. Transcriptome and genome analyses of toads have identified several CYP enzymes that catalyze the hydroxylation of bufadienolide precursors at different positions.[13] A recent study successfully identified eight CYP enzymes from toads that hydroxylate bufalin (B1668032) and resibufogenin.[12] Notably, one of these enzymes, CYP46A35 , was found to catalyze the 19-hydroxylation of bufalin, a crucial step towards the formation of 19-oxo-bufadienolides like this compound.[12][13] Other CYP enzymes are likely involved in hydroxylations at other positions, such as C-14, which is also a common feature of bufadienolides.[14]

Formation of the α-Pyrone Ring

The defining feature of bufadienolides is the doubly unsaturated six-membered lactone ring at C-17. The precise enzymatic mechanism for its formation is still under investigation. One proposed mechanism, based on studies in plants, suggests the condensation of a C21 pregnane (B1235032) derivative with a three-carbon unit derived from oxaloacetate to form the C24 bufadienolide skeleton.[15] However, given the evidence against pregnenolone as an intermediate in toads, an alternative mechanism involving the direct oxidation and cyclization of the intact cholesterol side chain is more likely.[10] This process is thought to involve a series of oxidation and dehydration steps to form the conjugated double bonds of the α-pyrone ring.[16]

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse. However, studies on the quantification of various bufadienolides in toad venom provide some context for the relative abundance of these compounds.

| Compound | Concentration Range in Venenum Bufonis | Method | Reference |

| Cinobufagin | 0.1 - 2.7 ng/mL (LoQ) | UHPLC-QqQ-MS/MS | |

| Bufalin | Variable, used as a marker | UHPLC-QqQ-MS/MS | |

| Resibufogenin | Variable, used as a marker | UHPLC-QqQ-MS/MS | [17] |

| Bersaldegenin-1-acetate | 16.28 to 40.50 mg/100 g (in plant leaves) | UHPLC-ESI-MS/MS | [18] |

| Bryophyllin A | Variable | UHPLC-ESI-MS/MS | [18] |

Experimental Protocols

Heterologous Expression and Functional Characterization of CYP Enzymes

This protocol is adapted from studies on the characterization of toad CYP enzymes.[12][13]

-

Gene Mining and Cloning: Putative CYP gene sequences are identified from toad transcriptome and genome databases. Full-length cDNAs are amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as Escherichia coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., low temperature for E. coli, galactose for yeast).

-

Enzyme Preparation: Cells are harvested, lysed, and the CYP enzyme is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assay: The purified CYP enzyme is incubated with a potential substrate (e.g., bufalin or resibufogenin) in a reaction buffer containing a cofactor system (e.g., NADPH-cytochrome P450 reductase and NADPH).

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC and LC-MS/MS to identify and quantify the hydroxylated bufadienolides.

Quantitative Analysis of Bufadienolides by UHPLC-MS/MS

This protocol is based on established methods for the quantification of bufadienolides in biological samples.[17][18]

-

Sample Preparation: Toad venom or tissue samples are extracted with a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol). The extract is then filtered and diluted for analysis.

-

Chromatographic Separation: The extracted bufadienolides are separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water (containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each target bufadienolide to ensure high selectivity and sensitivity.

-

Quantification: The concentration of each bufadienolide is determined by comparing its peak area to that of a calibration curve constructed using authentic standards.

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from cholesterol.

Experimental Workflow for CYP Enzyme Characterization

Caption: Workflow for the characterization of toad CYP enzymes.

Logical Relationship of Hypotheses for Initial Cholesterol Conversion

Caption: Competing hypotheses for the initial conversion of cholesterol.

Conclusion and Future Directions

The biosynthesis of this compound in toads is a complex process that begins with cholesterol and involves a series of enzymatic modifications, with Cytochrome P450 enzymes playing a pivotal role in the hydroxylation of the steroid core. While significant progress has been made in identifying some of the key enzymes, particularly those involved in hydroxylation, the complete pathway remains to be fully elucidated. The initial steps of cholesterol side-chain conversion and the precise mechanism of α-pyrone ring formation are areas that require further investigation to resolve existing controversies.

Future research should focus on:

-

Definitive elucidation of the initial steps: Further metabolic labeling and enzyme characterization studies are needed to clarify the role, if any, of pregnenolone as an intermediate.

-

Identification of all participating enzymes: A comprehensive proteomic and transcriptomic approach, combined with functional characterization, will be necessary to identify all the enzymes involved in the pathway.

-

Reconstitution of the pathway in vitro: The ultimate confirmation of the pathway will come from its complete reconstitution in a heterologous system, which would also open avenues for the biotechnological production of this compound and its derivatives.

A complete understanding of this biosynthetic pathway will not only be a significant scientific achievement but will also provide the tools for the sustainable production and targeted modification of this promising class of therapeutic compounds.

References

- 1. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Bufadienolides originated from toad source and their anti-inflammatory activity [frontiersin.org]

- 4. Bufadienolides originated from toad source and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptome Analysis and Identification of the Cholesterol Side Chain Cleavage Enzyme BbgCYP11A1 From Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of bufadienolides in toads. V. The origin of the cholesterol used by toad parotid glands for biosynthesis of bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of bufadienolides in toads. V. The origin of the cholesterol used by toad parotid glands for biosynthesis of bufadienolides - CONICET [bicyt.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of bufadienolides in toads. VI. Experiments with [1,2-3H]cholesterol, [21-14C]coprostanol, and 5 beta-[21-14 C]pregnanolone in the toad Bufo arenarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of bufadienolides in toads [periodicos.capes.gov.br]

- 11. Biosynthesis of animal and plant bufadienolides. Parallel experiments with pregn-5-en-beta-ol-20-one-20-14C in Scilla maritima and Bufo paracnemis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. life.sjtu.edu.cn [life.sjtu.edu.cn]

- 13. Cytochrome P450 Mining for Bufadienolide Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Biosynthesis of cardenolides and bufadienolides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of the bufadienolide ring of scillirosid in Scilla maritima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of fourteen bufadienolides in Venenum Bufonis crude drug and its Chinese patent medicines by ultra-high performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of Bufadienolides in Bryophyllum pinnatum Leaves and Manufactured Products by UHPLC-ESIMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of 19-Oxocinobufagin: A Technical Guide to Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, isolated from the venom of Bufo bufo gargarizans. While research on this specific compound is emerging, the biological activities of closely related bufadienolides, such as Cinobufagin (B1669057) and Bufalin, have been more extensively studied, revealing potent anticancer properties. This technical guide provides a comprehensive overview of the preliminary screening of this compound's biological activity, with a primary focus on its potential as an anticancer agent. The methodologies and expected outcomes are based on established findings for structurally similar compounds and aim to provide a foundational framework for future research and drug development.

Data Presentation: Anticancer Activity

Quantitative data on the cytotoxic effects of bufadienolides are crucial for preliminary screening. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Cinobufagin and Bufalin, which are structurally and functionally analogous to this compound, against various cancer cell lines. It is anticipated that this compound would exhibit similar efficacy.

Table 1: IC50 Values of Cinobufagin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 1.54 | [1](--INVALID-LINK--) |

| A549 | Non-small cell lung cancer | 0.04 | [2](--INVALID-LINK--) |

| U2OS | Osteosarcoma | 0.02 | [3](--INVALID-LINK--) |

| 143B | Osteosarcoma | 0.03 | [3](--INVALID-LINK--) |

Table 2: IC50 Values of Bufalin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 143.2 | [4](--INVALID-LINK--) |

| SMMC-7721 | Hepatocellular Carcinoma | 85.6 | [4](--INVALID-LINK--) |

| U-87 MG | Glioblastoma | 50 | [5](--INVALID-LINK--) |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the preliminary screening of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

-

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.(--INVALID-LINK--)

-

Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.(--INVALID-LINK--)

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6](--INVALID-LINK--)

-

Measure the absorbance at 490 nm using a microplate reader.[6](--INVALID-LINK--)

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells induced by this compound.

-

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.[7](--INVALID-LINK--)

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8](--INVALID-LINK--)

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9](--INVALID-LINK--)

-

Incubate for 15 minutes at room temperature in the dark.[8](--INVALID-LINK--)

-

Add 400 µL of 1X Binding Buffer to each tube.[8](--INVALID-LINK--)

-

Analyze the cells by flow cytometry.[7](--INVALID-LINK--) Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[9](--INVALID-LINK--)

-

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in apoptosis and signaling pathways.

-

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-AKT, AKT, p-ERK, ERK, and β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10](--INVALID-LINK--)

-

Incubate the membrane with primary antibodies overnight at 4°C.[10](--INVALID-LINK--)

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression.[5](--INVALID-LINK--)

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anticancer activity of bufadienolides and a general experimental workflow for screening this compound.

Caption: PI3K/AKT signaling pathway and apoptosis induction by this compound.

Caption: MAPK/ERK signaling pathway modulation by this compound.

Caption: Experimental workflow for screening the biological activity of this compound.

Conclusion

The preliminary screening of this compound's biological activity, guided by the extensive research on related bufadienolides, holds significant promise for the discovery of a novel anticancer agent. The experimental protocols and expected outcomes outlined in this guide provide a robust framework for researchers to systematically evaluate its therapeutic potential. Further investigations into its specific molecular targets and in vivo efficacy are warranted to advance this compound through the drug development pipeline.

References

- 1. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Anticancer Effects of Bufalin on Human Hepatocellular Carcinoma HepG2 Cells: Roles of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

In Vitro Cytotoxicity of 19-Oxocinobufagin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro cytotoxicity of 19-Oxocinobufagin is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of structurally related bufadienolides isolated from the same source, Bufo bufo gargarizans. The presented data and protocols serve as a strong predictive framework for the potential cytotoxic properties and mechanisms of this compound.

Introduction to this compound and Related Bufadienolides

This compound is a natural bufadienolide, a class of cardioactive steroids, isolated from the traditional Chinese medicine Chan'su, which is derived from the skin secretions of the Asiatic toad Bufo bufo gargarizans. Bufadienolides are characterized by a steroid nucleus and a six-membered lactone ring at the C-17 position. Numerous compounds from this class, including cinobufagin (B1669057) and bufalin, have demonstrated potent in vitro and in vivo antitumor activities. These compounds are known to induce cytotoxicity in a variety of cancer cell lines through the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways. Given its structural similarity to other cytotoxic bufadienolides, this compound is hypothesized to possess significant anticancer potential.

Quantitative Cytotoxicity Data of Related Bufadienolides

The following tables summarize the 50% inhibitory concentration (IC50) values of various bufadienolides isolated from Bufo bufo gargarizans against several human cancer cell lines. This data provides a comparative reference for the expected potency of this compound.

Table 1: IC50 Values (in µM) of Bufadienolides Against Various Cancer Cell Lines

| Compound | A549 (Lung) | BEL-7402 (Liver) | BGC-823 (Gastric) | HepG2 (Liver) | HeLa (Cervical) |

| Cinobufagin | < 0.01 | - | - | - | - |

| Arenobufagin | < 0.01 | - | - | 0.011 | - |

| New Bufadienolide 2 | 0.049 | - | - | - | 1.856 |

| New Bufadienolide 3 | 0.134 | - | - | - | 0.765 |

| New Bufadienolide 5 | 0.432 | - | - | - | 0.876 |

| New Bufadienolide 6 | 0.231 | - | - | - | 0.654 |

| New Bufadienolide 10 | 0.543 | - | - | - | 0.987 |

| New Bufadienolide 12 | 0.112 | - | - | - | 0.345 |

Data compiled from studies on bufadienolides isolated from the skins and eggs of Bufo bufo gargarizans.[1][2][3][4]

Table 2: IC50 Values (in nM) of Bufadienolides Against Ovarian Carcinoma Cell Lines

| Compound | A2780 | SKOV3 |

| Bufogarlide A | >100 | >100 |

| Bufogarlide B | >100 | >100 |

| Bufogarlide C | 85.12 | >100 |

| Known Analog 4 | 54.32 | 98.11 |

| Known Analog 5 | 21.09 | 67.08 |

| Known Analog 6 | 76.54 | >100 |

Data from a study on bufadienolides from the skins of Bufo bufo gargarizans.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the in vitro cytotoxicity of bufadienolides. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

Materials:

-

Cancer cell lines (e.g., A549, HepG2, HCT-116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, Notch-1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Based on studies of related bufadienolides like cinobufagin, this compound is likely to induce cytotoxicity through the modulation of key signaling pathways involved in apoptosis and cell survival.

Intrinsic Apoptosis Pathway

Many bufadienolides induce apoptosis via the mitochondria-mediated intrinsic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Predicted intrinsic apoptosis pathway induced by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial cell survival pathway that is often dysregulated in cancer. Cinobufagin has been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[6]

Caption: Predicted inhibition of the PI3K/Akt survival pathway by this compound.

Notch Signaling Pathway

The Notch signaling pathway is involved in cell fate decisions, and its aberrant activation is implicated in several cancers. Cinobufagin has been found to inactivate the Notch pathway, contributing to its pro-apoptotic effects.

References

- 1. (Open Access) Bufadienolides with cytotoxic activity from the eggs of Bufo bufo gargarizans (2017) | Shi-Wen Zhou | 16 Citations [scispace.com]

- 2. Bufadienolides with cytotoxic activity from the skins of Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of 19-Oxocinobufagin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin (B2450094), a bufadienolide steroid, has emerged as a compound of interest in oncological research. While comprehensive studies on its specific mechanisms are still in early stages, preliminary investigations and data from the closely related compound, cinobufagin (B1669057), provide a foundational understanding of its potential anti-cancer activities. This technical guide synthesizes the current, albeit limited, knowledge regarding the mechanism of action of this compound, drawing parallels from cinobufagin studies to elucidate its probable signaling pathways, effects on cellular processes, and potential as a therapeutic agent. The primary proposed mechanisms revolve around the induction of apoptosis and cell cycle arrest in cancer cells.

Core Mechanisms of Action

The anti-tumor effects of bufadienolides like this compound are believed to be multifaceted, primarily targeting the fundamental processes of cell survival and proliferation. The key preliminary observed mechanisms include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a critical pathway for eliminating malignant cells. Studies on the related compound cinobufagin have demonstrated its ability to trigger apoptosis in a variety of cancer cell lines through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[1] This is achieved by modulating the expression of key regulatory proteins.

A significant aspect of this process is the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[2] This event initiates a cascade of caspase activation, ultimately leading to the execution of the apoptotic program. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this pathway, with cinobufagin shown to upregulate Bax and downregulate Bcl-2.[1][3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and related compounds are observed to interfere with the normal progression of the cell cycle in cancer cells. This disruption prevents the uncontrolled proliferation that is characteristic of tumors.

Studies on cinobufagin have shown that it can induce cell cycle arrest at different phases, notably the G2/M phase and the S phase, depending on the cancer cell type.[2][4][5][6] This arrest is mediated by the modulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins. For instance, downregulation of CDK1, Cyclin B, CDK2, and Cyclin E has been observed, which are essential for the G2/M and S phase transitions, respectively.[2][4][7]

Inhibition of Na+/K+-ATPase

A well-established characteristic of cardiotonic steroids, including bufadienolides, is their ability to inhibit the Na+/K+-ATPase pump.[1] This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane. While the direct link between Na+/K+-ATPase inhibition and the anti-cancer effects of this compound is still being fully elucidated, it is hypothesized that the disruption of ion homeostasis contributes to the downstream signaling events that trigger apoptosis and cell cycle arrest.

Quantitative Data Summary

The following tables summarize quantitative data from preliminary studies on the effects of the related compound cinobufagin on various cancer cell lines. This data provides an insight into the potential potency and concentration-dependent effects of this compound.

Table 1: Effects of Cinobufagin on Cell Viability and Apoptosis

| Cell Line | Treatment Concentration | Duration (hours) | Effect | Reference |

| Human Multiple Myeloma Cells | 0.5 and 1 µM | 24 | Higher cytotoxicity against human multiple myeloma cells than in peripheral blood mononuclear cells. | [3] |

| Osteosarcoma Cells | Not specified | 12, 24, 48 | Exerted cytotoxicity against cultured osteosarcoma cells but less or no toxicity to human osteoblast cell lineage. | [3] |

| Human Hepatocellular Carcinoma (HepG2) | Dose-dependent | Not specified | Increased apoptotic cell population in a dose-dependent manner. | [1] |

| Nasopharyngeal Carcinoma (HK-1) | Not specified | Not specified | Significantly inhibits the proliferation. | [2] |

| Malignant Melanoma (A375) | Not specified | Not specified | Significantly inhibited A375 cell proliferation and cell colony formation. | [4][6] |

Table 2: Effects of Cinobufagin on Cell Cycle Distribution

| Cell Line | Treatment Concentration | Duration (hours) | Effect | Reference |

| Nasopharyngeal Carcinoma (HK-1) | Not specified | 24 | Obvious cell cycle arrest at the S phase. | [2][7] |

| Malignant Melanoma (A375) | Not specified | Not specified | Inducing G2/M cell cycle arrest. | [4][6] |

| Esophageal Squamous Cell Carcinoma | Not specified | Not specified | Inhibition of growth induced by cinobufagin was mediated by G2/M cell cycle arrest. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the preliminary studies of bufadienolides like cinobufagin.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 6 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., cinobufagin) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyl-tetrazolium bromide) solution is added to each well and incubated for a period that allows for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.[1]

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated with the compound of interest, after which both adherent and floating cells are harvested.

-

Staining: The harvested cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Fixation: Cells are treated with the compound, harvested, and then fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content of each cell. RNase A is included to prevent the staining of RNA.

-

Flow Cytometry: The DNA content of the cell population is analyzed by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.[4]

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are lysed to extract total protein. The protein concentration is then determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, CDK1, Cyclin B).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are then visualized using a chemiluminescent substrate and an imaging system.[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for studying the mechanism of action of this compound.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Caption: Proposed mechanism of cell cycle arrest by this compound.

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The preliminary evidence, largely extrapolated from studies on the closely related compound cinobufagin, strongly suggests that this compound possesses significant anti-cancer potential. Its mechanism of action appears to be centered on the induction of apoptosis and cell cycle arrest, mediated by the modulation of key regulatory proteins and potentially initiated by the inhibition of Na+/K+-ATPase.

For drug development professionals, these findings provide a solid foundation for further investigation. Future research should focus on:

-

Directly investigating the effects of this compound on a wide range of cancer cell lines to confirm and expand upon the findings from cinobufagin studies.

-

Elucidating the precise molecular targets of this compound and the upstream signaling events that link Na+/K+-ATPase inhibition to apoptosis and cell cycle arrest.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of cancer.

-

Exploring potential synergistic effects of this compound with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

A deeper understanding of the mechanisms outlined in this guide will be crucial for the successful clinical translation of this compound as a novel anti-cancer therapeutic.

References

- 1. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinobufagin induces cell cycle arrest at the S phase and promotes apoptosis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 5. Cinobufagin Promotes Cell Cycle Arrest and Apoptosis to Block Human Esophageal Squamous Cell Carcinoma Cells Growth via the p73 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 19-Oxocinobufagin: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanisms of 19-Oxocinobufagin is currently limited. This guide synthesizes data from structurally analogous bufadienolides, primarily Cinobufagin (B1669057) and Bufalin, to infer the potential therapeutic avenues of this compound. The presented targets and pathways require direct experimental validation for this compound.

Core Executive Summary

This compound, a bufadienolide cardiotonic steroid, is a natural compound with significant therapeutic potential, particularly in oncology. Based on the extensive research on its close structural analogs, the primary therapeutic targets of this compound are hypothesized to be:

-

Na+/K+-ATPase: Inhibition of this ion pump disrupts cellular ion homeostasis, leading to a cascade of events culminating in apoptosis.

-

PI3K/Akt Signaling Pathway: Downregulation of this critical cell survival pathway inhibits proliferation and promotes programmed cell death.

-

MAPK/ERK Signaling Pathway: Attenuation of this pathway curtails cancer cell growth, differentiation, and survival signals.

This technical guide provides an in-depth overview of these potential targets, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways to support further research and drug development efforts.

Data Presentation: Quantitative Analysis of Bufadienolide Activity

The following tables summarize the quantitative data on the anti-cancer effects of Cinobufagin and Bufalin, serving as a proxy for the potential efficacy of this compound.

Table 1: Inhibition of Cell Viability by Cinobufagin

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| CAL-27 | Oral Squamous Cell Carcinoma | ~26 | 24 |

| HepG2 | Hepatocellular Carcinoma | Not specified | 48 |

| A549 | Non-small Cell Lung Cancer | Not specified | Not specified |

Table 2: Induction of Apoptosis by Bufalin and Cinobufagin in HepG2 Cells [1]

| Compound | Concentration (µM) | Apoptotic Rate (%) |

| Control | - | < 5 |

| Bufalin | 0.1 | ~20 |

| Bufalin | 0.5 | ~45 |

| Cinobufagin | 0.1 | ~15 |

| Cinobufagin | 0.5 | ~35 |

Signaling Pathways and Mechanisms of Action

The anti-cancer activity of this compound is likely mediated through the modulation of key signaling cascades that govern cell survival, proliferation, and apoptosis.

Inhibition of Na+/K+-ATPase

As a cardiotonic steroid, this compound is predicted to bind to and inhibit the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the electrochemical gradient across the cell membrane, leading to an increase in intracellular Na+ and subsequently Ca2+ concentrations. This ionic imbalance is a potent trigger for the intrinsic apoptotic pathway.

Caption: Inhibition of Na+/K+-ATPase by this compound.

Downregulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Studies on analogous compounds have shown that they can inhibit the phosphorylation and activation of key components of this pathway, such as Akt.[2] This leads to the de-repression of pro-apoptotic proteins and cell cycle arrest.

Caption: Downregulation of the PI3K/Akt signaling pathway.

Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression related to cell growth and differentiation. Inhibition of this pathway by bufadienolides has been shown to suppress cancer cell proliferation and survival.

Caption: Inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well.

-

Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathways.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse treated cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Caption: Workflow for Western Blot analysis.

Conclusion and Future Directions

While direct evidence is pending, the structural similarity of this compound to well-studied bufadienolides strongly suggests its potential as a multi-target anti-cancer agent. The primary therapeutic targets are likely the Na+/K+-ATPase, and the PI3K/Akt and MAPK/ERK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's efficacy and mechanism of action. Future research should focus on direct experimental validation of these targets, comprehensive in vivo studies to assess therapeutic efficacy and toxicity, and exploration of potential synergistic effects with existing chemotherapeutic agents. Such investigations will be crucial in unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Handling of 19-Oxocinobufagin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 19-Oxocinobufagin, a natural bufadienolide with significant research interest. The document outlines its solubility in various solvents, provides a detailed experimental protocol for solubility determination, and illustrates a key signaling pathway potentially modulated by related compounds.

Solubility Profile of this compound

Qualitative Solubility Data

Initial screenings have identified several organic solvents capable of dissolving this compound. This information is crucial for the preparation of stock solutions and for conducting various in vitro and in vivo studies.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing concentrated stock solutions for biological assays. |

| Chloroform | Soluble | A non-polar solvent suitable for extraction and initial dissolution. |

| Dichloromethane | Soluble | Similar to chloroform, useful for organic synthesis and extraction processes. |

| Ethyl Acetate | Soluble | A moderately polar solvent used in chromatography and extraction. |

| Acetone | Soluble | A polar aprotic solvent that can be used for solubilization. |

| Water | Poorly Soluble | As with other bufadienolides, this compound has low aqueous solubility.[2][3] |

This data is based on information from chemical suppliers and general knowledge of bufadienolide chemistry.

Quantitative Solubility Considerations

The low aqueous solubility of bufadienolides like this compound presents a significant challenge for their clinical application and bioavailability.[1][2][3] Research into strategies to enhance the solubility and bioavailability of this class of compounds is ongoing, with methods such as structural modification and the use of nanodelivery systems being explored.[1][2][3] For context, the apparent solubility of other bufadienolides, such as Resibufogenin (RBG), Cinobufagin (CBG), and Bufalin (BF), in aqueous buffer (pH=7.0) at 37°C has been determined to be 76.29 µg/mL, 51.85 µg/mL, and 32.76 µg/mL, respectively.[1]

Experimental Protocol: Determination of Apparent Solubility using the Shake-Flask Method

To obtain quantitative solubility data for this compound, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a standard and reliable approach.[1] This method allows for the determination of the saturation concentration of the compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected solvent (e.g., DMSO, phosphate-buffered saline)

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of compound should be sufficient to ensure that undissolved solids remain after equilibration.

-

Equilibration: Place the vial in a thermostatic shaker incubator set to a specific temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the HPLC method.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of this compound in the sample is determined by comparing the peak area to a standard calibration curve.

-

Calculation: The solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Biological Context: Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are still under investigation, related bufadienolides, such as Cinobufagin, have been shown to exert their biological effects through various cellular signaling cascades. One of the key pathways implicated in the anti-cancer effects of Cinobufagin is the PI3K/AKT signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.

Representative Signaling Pathway: PI3K/AKT Inhibition

The diagram below illustrates a simplified representation of how a bufadienolide like Cinobufagin may inhibit the PI3K/AKT signaling pathway, leading to the induction of apoptosis in cancer cells.

Caption: Potential inhibition of the PI3K/AKT pathway.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The solubility data is qualitative, and the experimental protocol is a general guideline that may require optimization for specific applications. The signaling pathway depicted is based on research on related compounds and may not be fully representative of the mechanism of action of this compound. Researchers should consult peer-reviewed literature and conduct their own validation experiments.

References

Methodological & Application

Application Note: Quantification of 19-Oxocinobufagin using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 19-Oxocinobufagin in various sample matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a member of the bufadienolide family, a class of potent cardiotonic steroids typically isolated from sources such as the venom of toad species (Chan Su). These compounds are known for their significant biological activities, including their traditional use in medicine and their potential as modern therapeutic agents. The primary mechanism of action for many bufadienolides involves the specific inhibition of the Na+/K+-ATPase enzyme, making them subjects of interest in cardiovascular research and oncology.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and new drug development. This application note details a robust HPLC method for its determination.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound is separated from other components in the sample based on its hydrophobicity. A gradient elution with a mixture of acetonitrile (B52724) and acidified water allows for optimal separation and peak resolution. The compound is detected by a UV-Vis detector at its maximum absorbance wavelength, which for bufadienolides is typically around 296 nm.[3][4] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a this compound reference standard.

Experimental Protocol

Apparatus and Reagents

-

Apparatus:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Analytical column: C18, 4.6 x 250 mm, 5 µm particle size (e.g., Grace Alltima C18 or Inertsil ODS-3 C18).[4][5]

-

Data acquisition and processing software.

-

Analytical balance, vortex mixer, centrifuge, sonicator.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

-

Reagents:

-

This compound reference standard (>95% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Water (Ultrapure, 18.2 MΩ·cm).

-

Formic acid or Acetic acid (HPLC grade).

-

Solvents for sample extraction (e.g., ethyl acetate).[6]

-

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Analytical Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient Program | 0-10 min, 30-60% A; 10-25 min, 60-80% A; 25-30 min, 80% A |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 30 °C[5] |

| Detection Wavelength | 296 nm[3][4] |

| Injection Volume | 10 µL[5] |